Cas no 1706459-63-3 (2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide)
2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide
-
- Inchi: 1S/C13H17ClN2O3/c14-10-2-1-3-11(6-10)19-9-12-7-16(4-5-18-12)8-13(15)17/h1-3,6,12H,4-5,7-9H2,(H2,15,17)
- InChI Key: IFVDWOQTUSTBOT-UHFFFAOYSA-N
- SMILES: N1(CC(N)=O)CCOC(COC2=CC=CC(Cl)=C2)C1
2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508451-1g |
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide |
1706459-63-3 | 97% | 1g |
$396 | 2022-09-29 |
2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide
Comprehensive Overview of 2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide (CAS No. 1706459-63-3)
In the realm of pharmaceutical and chemical research, 2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide (CAS No. 1706459-63-3) has emerged as a compound of significant interest. This molecule, characterized by its unique morpholine and acetamide functional groups, is increasingly studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.
The compound's morpholin-4-yl moiety is a key feature that contributes to its pharmacological profile. Morpholine derivatives are widely recognized for their role in improving solubility and metabolic stability, making them valuable in the design of new therapeutic agents. Additionally, the 3-Chloro-phenoxymethyl group introduces electron-withdrawing properties, which can influence the compound's interaction with biological targets. These attributes make 2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide a promising candidate for further investigation.
Recent trends in the pharmaceutical industry highlight a growing demand for novel compounds that address unmet medical needs. Searches for terms like "morpholine derivatives in drug discovery" and "acetamide-based therapeutics" have surged, reflecting the scientific community's focus on these chemical classes. 2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide aligns with this trend, as its structure offers potential for applications in central nervous system (CNS) disorders, inflammation, and other therapeutic areas.
From a synthetic chemistry perspective, the preparation of 2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide involves multi-step organic reactions, including nucleophilic substitution and amidation. The compound's CAS No. 1706459-63-3 serves as a unique identifier, ensuring accurate referencing in patents, research papers, and regulatory documents. This specificity is crucial for researchers who rely on precise chemical data to advance their work.
Environmental and safety considerations are also paramount when working with such compounds. While 2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide is not classified as hazardous under current regulations, proper handling and disposal protocols must be followed to minimize risks. The compound's stability under various conditions is an area of active study, with researchers exploring its degradation pathways and potential metabolites.
In conclusion, 2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide (CAS No. 1706459-63-3) represents a fascinating example of modern medicinal chemistry. Its unique structure, combined with the growing interest in morpholine and acetamide derivatives, positions it as a valuable subject for future research. As the scientific community continues to explore its potential, this compound may pave the way for innovative therapeutic solutions.
1706459-63-3 (2-[2-(3-Chloro-phenoxymethyl)-morpholin-4-yl]-acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)